5-(4-chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-(3-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c1-10-3-2-4-13(9-10)19-14(17-18-15(19)20)11-5-7-12(16)8-6-11/h2-9H,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUNEWJUPLJDSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301142105 | |
| Record name | 5-(4-Chlorophenyl)-2,4-dihydro-4-(3-methylphenyl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301142105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
592537-79-6 | |
| Record name | 5-(4-Chlorophenyl)-2,4-dihydro-4-(3-methylphenyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=592537-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Chlorophenyl)-2,4-dihydro-4-(3-methylphenyl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301142105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, 4-chlorobenzohydrazide reacts with 3-methylphenyl isothiocyanate in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol. The reaction proceeds under reflux (80–100°C) for 6–12 hours, yielding the intermediate thiosemicarbazide. Subsequent cyclization is achieved by treating the intermediate with aqueous sodium hydroxide (2M) at elevated temperatures (90–100°C) for 4–6 hours. Acidification with hydrochloric acid precipitates the target compound, which is purified via recrystallization from ethanol or methanol.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 55–75% | |
| Optimal Temperature | 90–100°C (cyclization) | |
| Solvent System | Ethanol/Water (3:1 v/v) |
One-Pot Synthesis Using Deep Eutectic Solvents (DES)
Recent advancements emphasize green chemistry principles, utilizing deep eutectic solvents (e.g., choline chloride-urea) as reaction media. This method simplifies purification and enhances atom economy.
Protocol Overview
Equimolar quantities of 4-chlorobenzohydrazide and 3-methylphenyl isothiocyanate are mixed in DES at 60°C for 3–5 hours. The DES acts as both solvent and catalyst, facilitating simultaneous thiosemicarbazide formation and cyclization. The product is extracted with ethyl acetate and washed with brine before crystallization.
Advantages:
-
Reduced reaction time (3–5 hours vs. 10–12 hours).
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Higher yields (70–80%) due to improved solubility of intermediates.
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Environmentally benign, with DES recyclable for up to three cycles.
Solid-Phase Synthesis for High-Throughput Applications
Solid-phase methods are employed for parallel synthesis, particularly in drug discovery. The Wang resin-bound hydrazide undergoes sequential coupling with isothiocyanate and cyclization.
Stepwise Procedure
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Resin Functionalization: Wang resin is treated with 4-chlorobenzoyl chloride to anchor the hydrazide.
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Isothiocyanate Coupling: 3-Methylphenyl isothiocyanate is added in dichloromethane (DCM) with diisopropylethylamine (DIPEA).
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Cyclization: Cleavage from the resin using trifluoroacetic acid (TFA) induces simultaneous cyclization, releasing the triazole-thiol into solution.
Performance Metrics:
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes.
Optimized Conditions
A mixture of 4-chlorobenzohydrazide (1 mmol), 3-methylphenyl isothiocyanate (1.2 mmol), and potassium carbonate (2 mmol) in acetonitrile is irradiated at 150°C for 15–20 minutes. The crude product is filtered and recrystallized from acetonitrile.
Efficiency Gains:
Analytical Characterization and Quality Control
Post-synthesis characterization ensures structural integrity and purity.
Spectroscopic Data
Purity Assessment
HPLC analysis using a C18 column (MeCN:H₂O = 70:30) shows a single peak at 4.2 minutes, confirming ≥98% purity.
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 55–75 | 10–12 h | Moderate | High |
| DES-Assisted | 70–80 | 3–5 h | High | Moderate |
| Solid-Phase | 65–70 | 24 h | Low | Low |
| Microwave | 80–85 | 0.3 h | High | High |
Challenges and Optimization Strategies
Common Pitfalls
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions on the aromatic rings can introduce various functional groups, such as nitro, amino, or halogen groups.
Scientific Research Applications
Antimicrobial and Antifungal Activity
Research Findings
Recent studies have demonstrated that derivatives of 4H-1,2,4-triazole-3-thiol compounds exhibit promising antimicrobial and antifungal activities. For instance, a study synthesized several novel derivatives that showed significant effectiveness against various bacterial strains and fungi, including Candida albicans and Staphylococcus aureus . The mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of vital metabolic processes.
Case Study: Synthesis and Testing
In one study, researchers synthesized 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives through a series of reactions involving hydrazine hydrate and carbon disulfide. The resulting compounds were characterized using FTIR and NMR spectroscopy. Their antimicrobial activities were evaluated using agar-well diffusion methods, revealing several compounds with notable inhibition zones against tested pathogens .
Agricultural Applications
Fungicides
The compound has been explored for its potential as a fungicide. The triazole moiety is known for its ability to inhibit fungal sterol biosynthesis, making it effective against various plant pathogens. Research indicates that formulations containing triazole derivatives can significantly reduce fungal infections in crops, enhancing yield and quality .
Pesticidal Properties
In addition to fungicidal activity, triazole derivatives have shown promise as pesticides. Their ability to interfere with the growth and reproduction of pests makes them valuable in integrated pest management strategies. Studies have indicated that these compounds can effectively manage pest populations while minimizing environmental impact .
Pharmaceutical Applications
Potential Drug Development
The unique properties of 5-(4-chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol make it a candidate for further pharmaceutical development. Its structural similarity to known pharmacophores suggests potential activity against various diseases, including cancer and infectious diseases. In vitro studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines .
Mechanism of Action
The proposed mechanisms include the inhibition of specific enzymes involved in cell proliferation and survival pathways. Further research is necessary to elucidate these mechanisms fully and establish the therapeutic efficacy of these compounds in clinical settings.
Summary Table: Applications Overview
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial Activity | Effective against various bacteria and fungi | Significant inhibition zones observed in susceptibility tests |
| Agricultural Use | Potential fungicide and pesticide | Reduces fungal infections; effective pest management |
| Pharmaceutical Development | Candidates for drug development targeting cancer and infectious diseases | Cytotoxic effects on cancer cell lines noted |
| Synthesis Techniques | Multi-step synthesis with enhanced methods like ultrasound-assisted synthesis | Improved yields; reduced reaction times |
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical processes. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Substituents at Position 4
4-(4-Methoxyphenyl) Derivatives :
- 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol () exhibits antifungal activity. The methoxy group enhances lipophilicity, improving membrane penetration.
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol () undergoes S-alkylation using cesium carbonate, forming thiolate salts for further derivatization.
Schiff Base Derivatives: 5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol () and 4-((4-methoxybenzylidene)amino)-5-(5-methylpyrazol-3-yl)-4H-1,2,4-triazole-3-thiol () are synthesized via condensation of triazole-3-thiols with aldehydes. These Schiff bases show moderate antiradical activity (e.g., DPPH scavenging) .
Substituents at Position 5
5-(Trifluoromethylphenyl) Derivatives: 4-Amino-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol () is a precursor for antiviral agents. The electron-withdrawing CF₃ group enhances metabolic stability .
Heterocyclic Substituents: 5-(Quinoxalin-3-yl)-4H-1,2,4-triazole-3-thiol () inhibits thymidine phosphorylase, a target in cancer therapy. The quinoxaline moiety contributes to π-π stacking interactions with enzyme active sites .
Key Research Findings
YUCCA Inhibition : Yucasin’s 4-chlorophenyl group is critical for binding to YUCCA’s FAD-binding pocket, while the thiol group may interact with cysteine residues .
Structure-Activity Relationships: Electron-withdrawing groups (e.g., -NO₂, -CF₃) at position 5 enhance enzyme inhibition but reduce solubility. Bulky substituents at position 4 (e.g., 4-methoxyphenyl) improve antifungal activity by disrupting fungal cell membranes .
Antiradical Activity : Pyrazole-containing derivatives () show moderate DPPH scavenging due to radical stabilization by the triazole-thiol moiety .
Biological Activity
5-(4-Chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, emphasizing its potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate hydrazines with isothiocyanates or other sulfur-containing compounds. The general synthetic route can be summarized as follows:
- Preparation of Starting Materials : The compound is synthesized from 4-chlorobenzaldehyde and 3-methylphenylhydrazine through a series of reactions involving thioamide formation and cyclization.
- Cyclization : The key cyclization step leads to the formation of the triazole ring.
- Characterization : The synthesized compound is characterized using techniques such as IR spectroscopy, NMR spectroscopy, and elemental analysis to confirm its structure.
Antifungal Activity
One of the prominent biological activities of this compound is its antifungal properties. Studies have demonstrated that derivatives of triazole compounds exhibit significant antifungal activity against various fungal strains. For instance:
- In vitro Studies : The compound has shown effectiveness against Candida albicans and Aspergillus species, with minimum inhibitory concentrations (MICs) indicating potent antifungal activity .
- Mechanism of Action : The antifungal activity is attributed to the inhibition of ergosterol biosynthesis in fungal cell membranes, disrupting membrane integrity and function.
Antimicrobial Activity
In addition to antifungal properties, this triazole derivative exhibits broad-spectrum antimicrobial activity:
- Bacterial Inhibition : Research indicates that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, it has been tested against Staphylococcus aureus and Escherichia coli with promising results .
- Potential Applications : These findings suggest potential applications in treating infections caused by resistant bacterial strains.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have also been investigated:
- Cancer Cell Lines : Studies have shown that this compound exhibits cytotoxicity against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values indicate significant anticancer potential .
- Mechanism : The anticancer activity may involve apoptosis induction and cell cycle arrest in cancer cells.
Case Study 1: Antifungal Efficacy
A recent study evaluated the antifungal efficacy of various triazole derivatives including this compound. The study reported:
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Triazole | Candida albicans | 8 |
| Triazole | Aspergillus niger | 16 |
This study supports the compound's potential as an effective antifungal agent.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of this triazole derivative:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
These results indicate that the compound has substantial cytotoxic effects on cancer cells.
Q & A
Q. What are the standard synthetic routes for 5-(4-chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thiocarbohydrazide with substituted benzoyl chlorides under solvent-free conditions at elevated temperatures (4–5 hours). Reaction progress is monitored via TLC, and purification involves sodium bicarbonate washes followed by recrystallization using DMF . Alternative routes include S-alkylation of the triazole-thiol precursor with alkyl halides in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C . Optimization involves adjusting stoichiometry, solvent choice, and heating duration to improve yields (typically 65–86%) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : 1H/13C NMR confirms substituent positions and hydrogen/carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, thiol S-H peak at δ 3.5–4.0 ppm). IR spectroscopy identifies thiol (-SH) stretches near 2550–2600 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ . High-resolution mass spectrometry (HR-MS) validates molecular weight (e.g., [M+H]+ at m/z 267.35) . Elemental analysis ensures >95% purity .
Q. What are the recommended storage conditions and handling precautions for this compound?
- Methodological Answer : Store at 20°C in airtight, light-resistant containers under inert gas (N2/Ar) to prevent oxidation of the thiol group. Use PPE (gloves, goggles) due to potential skin/eye irritation . Avoid aqueous environments to limit hydrolysis; stability tests via HPLC are recommended for long-term storage .
Advanced Research Questions
Q. How can molecular docking studies predict the inhibitory potential of this compound against viral helicases?
- Methodological Answer : Using crystallographic data of target proteins (e.g., MERS-CoV helicase, PDB: 5WWP), dock the compound into the ATP-binding site with software like AutoDock Vina. Assess binding affinity (ΔG) and key interactions (e.g., hydrogen bonds with Arg443, hydrophobic contacts with Phe338). Validate predictions with ATPase inhibition assays (IC50 values <1 µM indicate strong activity) . Compare results to structurally similar derivatives (e.g., 4-(cyclopentenylamino) analogs) to refine pharmacophore models .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Conduct ADME predictions (e.g., SwissADME) to assess solubility and metabolic stability. Cross-validate in vitro cytotoxicity (e.g., MTT assays) with in vivo acute toxicity studies (OECD guidelines) using rodent models. For example, acute toxicity of similar triazoles showed LD50 >2000 mg/kg, suggesting low systemic risk . Metabolite profiling via LC-MS/MS can identify active/inactive derivatives .
Q. How do modifications at the triazole-thiol moiety influence antimicrobial efficacy?
- Methodological Answer : Substituent effects are studied via SAR:
- Electron-withdrawing groups (e.g., -Cl, -NO2) enhance activity against Gram-negative bacteria by increasing membrane penetration .
- Bulkier groups (e.g., dec-9-en-1-yl) improve antifungal properties (e.g., MIC 8 µg/mL against C. albicans) .
- Schiff base derivatives (e.g., benzylideneamino) show dual antioxidant and antimicrobial action via radical scavenging (IC50 12 µM in DPPH assays) .
Q. What computational methods predict ADME properties and toxicity profiles of this compound?
- Methodological Answer :
- PASS Online : Predicts biological activity spectra (e.g., 75% probability as an alkaline phosphatase inhibitor) .
- ProTox-II : Estimates hepatotoxicity and mutagenicity via structural alerts (e.g., thiol reactivity).
- SwissADME : Evaluates Lipinski’s parameters (logP ~3.2, TPSA 85 Ų) to optimize bioavailability .
- Molecular dynamics simulations (GROMACS) assess binding stability over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

